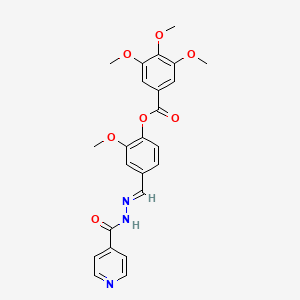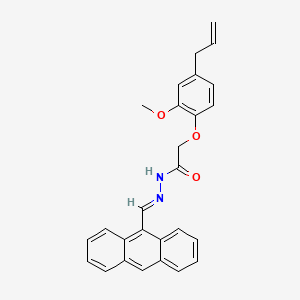
2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide
Vue d'ensemble
Description
2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide, also known as AMAA, is a compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide is not fully understood. However, it has been proposed that 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide may act by inhibiting the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. This inhibition may lead to apoptosis in cancer cells. Additionally, 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide has been found to reduce oxidative stress in the brain, which may contribute to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide has been found to have various biochemical and physiological effects. In addition to its potential anti-cancer and neuroprotective effects, it has also been found to have anti-inflammatory and antioxidant properties. These properties may contribute to its potential use in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide in lab experiments is its potential as a multi-targeted therapeutic agent. Its ability to target multiple pathways involved in disease progression may make it a more effective treatment option than single-targeted agents. However, one limitation of using 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide. One area of interest is its potential use in the treatment of other types of cancer, such as lung and colon cancer. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide and its potential use in the treatment of Alzheimer's disease. Other future directions include the development of more effective formulations of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide and the study of its pharmacokinetics and toxicity in vivo.
In conclusion, 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide is a compound with potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide as a therapeutic agent.
Applications De Recherche Scientifique
2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide has been found to have potential applications in various scientific fields. In the field of medicine, it has been studied for its potential use as an anti-cancer agent. In one study, 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide was found to induce apoptosis in human breast cancer cells by inhibiting the Akt/mTOR signaling pathway. It has also been studied for its potential use in the treatment of Alzheimer's disease. In a study using a mouse model of Alzheimer's disease, 2-(4-allyl-2-methoxyphenoxy)-N'-(9-anthrylmethylene)acetohydrazide was found to improve cognitive function and reduce oxidative stress in the brain.
Propriétés
IUPAC Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-3-8-19-13-14-25(26(15-19)31-2)32-18-27(30)29-28-17-24-22-11-6-4-9-20(22)16-21-10-5-7-12-23(21)24/h3-7,9-17H,1,8,18H2,2H3,(H,29,30)/b28-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANONZBPMNIYBG-OGLMXYFKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-anthracen-9-ylmethylideneamino]-2-(2-methoxy-4-prop-2-enylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




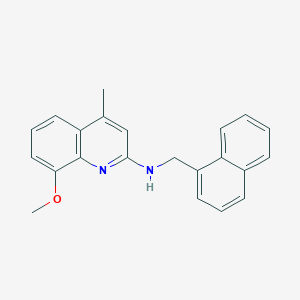
![4-tert-butyl-N'-[1-(2,4-dimethylphenyl)ethylidene]benzohydrazide](/img/structure/B3865479.png)
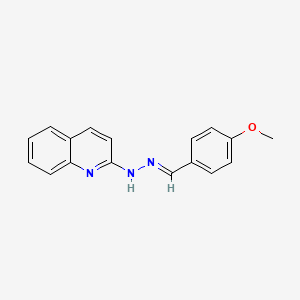
![2-(1H-benzimidazol-2-yl)-3-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B3865487.png)
![2-[2-(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)-2-oxoethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B3865505.png)
![(6-methoxy-2-naphthyl)[1-(3-methoxypropanoyl)-3-piperidinyl]methanone](/img/structure/B3865509.png)
![N-[3-(1H-imidazol-1-yl)propyl]-1-phenylmethanesulfonamide](/img/structure/B3865527.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybutanamide](/img/structure/B3865542.png)
![2-[(4-methylphenyl)amino]-N'-(2,4,6-tribromo-3-hydroxybenzylidene)acetohydrazide](/img/structure/B3865552.png)
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzohydrazide](/img/structure/B3865554.png)
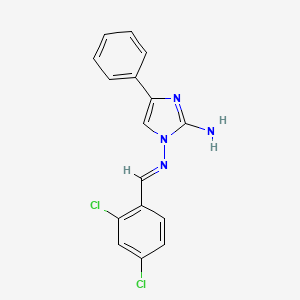
![N'-(3,5-dibromo-2-methoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3865566.png)
